Tributyltin hydroxide
Overview
Description
Tributyltin hydroxide is an organotin compound with the chemical formula (C₄H₉)₃SnOH. It belongs to the class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. This compound is known for its use as a biocide and has been widely utilized in antifouling paints to prevent the growth of marine organisms on ship hulls .
Mechanism of Action
Target of Action
Tributyltin hydroxide primarily targets the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . These receptors play a crucial role in regulating gene expression, cellular development, metabolism, and other physiological processes .
Mode of Action
this compound interacts with its targets, the nuclear retinoid-X receptor and peroxisome proliferator-activated receptor γ, altering a range of reproductive, developmental, and metabolic pathways at the organism level . This interaction is considered the molecular initiating event in the mechanism of action of this compound .
Biochemical Pathways
The interaction of this compound with its targets affects various biochemical pathways. It alters reproductive, developmental, and metabolic pathways, leading to changes at the organism level . The alteration of these pathways can have significant downstream effects, impacting the overall health and function of the organism .
Pharmacokinetics
It is known that this compound is a small molecule, which suggests it may be readily absorbed and distributed within the body
Result of Action
The molecular and cellular effects of this compound’s action are significant. Its interaction with the nuclear retinoid-X receptor and peroxisome proliferator-activated receptor γ leads to changes in gene expression, cellular development, and metabolism . These changes can have profound effects on the organism, impacting its reproductive, developmental, and metabolic functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found that this compound-induced responses occur at very low concentrations for molluscs, and similar effects have been observed in fish species . The sensitivity of different species to this compound, as well as the rates of uptake and elimination, can vary, suggesting that the environment plays a key role in determining the impact of this compound .
Biochemical Analysis
Biochemical Properties
Tributyltin Hydroxide can induce antioxidant enzymes’ activities and result in oxidative damage in the hepatopancreas of Bellamya aeruginosa after 28-day exposure . It interacts with the nuclear retinoid-X receptor (RXR), peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers .
Cellular Effects
This compound alters a range of reproductive, developmental, and metabolic pathways at the organism level . It may cause developmental malformations in oyster, death of mussels and deformation of gastropod after aqueous exposure in ng/L concentrations .
Molecular Mechanism
The primary endocrine mechanism of action of this compound is its interactions with the nuclear retinoid-X receptor (RXR), peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . This molecular initiating event alters a range of reproductive, developmental, and metabolic pathways at the organism level .
Temporal Effects in Laboratory Settings
This compound-induced responses are known to occur at very low concentrations for molluscs, a fact that has more recently also been observed in fish species . Mortality occurs at water concentrations ten times higher .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Concentrations in the range of 1 ng/L for water exposure (10 ng/g for whole-body burden) have been shown to elicit endocrine-type responses .
Metabolic Pathways
This compound can be metabolized sequentially by cytochrome P450 (CYP450) enzymes to dibutyl- and monobutyltin .
Transport and Distribution
In seawater at average pH 8 and ionic strength 0.5M 93% of the this compound in solution occurs as the hydroxide complex .
Preparation Methods
Tributyltin hydroxide can be synthesized through several methods. One common laboratory method involves the reduction of tributyltin oxide with polymethylhydrosiloxane under reduced pressure. The reaction yields this compound and polymethylhydrosiloxane by-products . Another method involves the reduction of tributyltin chloride with lithium aluminium hydride .
Chemical Reactions Analysis
Tributyltin hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tributyltin oxide.
Reduction: It can be reduced to tributyltin hydride using reducing agents like lithium aluminium hydride.
Substitution: It can undergo substitution reactions with halides to form tributyltin halides.
Common reagents used in these reactions include lithium aluminium hydride, polymethylhydrosiloxane, and halides. The major products formed from these reactions include tributyltin oxide, tributyltin hydride, and tributyltin halides .
Scientific Research Applications
Tributyltin hydroxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and reductions.
Medicine: Research has explored its potential effects on metabolic pathways and its role as an obesogen.
Industry: Historically, it has been used in antifouling paints to prevent biofouling on marine vessels.
Comparison with Similar Compounds
Tributyltin hydroxide is part of a broader class of organotin compounds, which include:
Tributyltin chloride: Similar in structure but with a chloride group instead of a hydroxide group.
Tributyltin oxide: An oxidized form of this compound.
Tributyltin hydride: A reduced form of this compound
This compound is unique due to its specific interactions with nuclear receptors and its role as an endocrine disruptor .
Properties
InChI |
InChI=1S/3C4H9.H2O.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H2; | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHPEAQVCCPLBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)CCCC.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H29OSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074441 | |
Record name | Stannane, tributylhydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1067-97-6 | |
Record name | Tributylhydroxytin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tributyltin hydroxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65224 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Stannane, tributylhydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tributyltin hydroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.673 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIBUTYLHYDROXYTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3I605YM3E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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